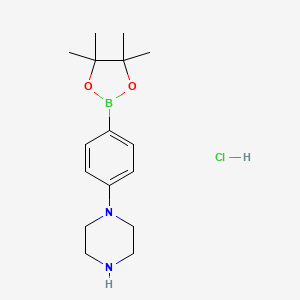

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride

Übersicht

Beschreibung

“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

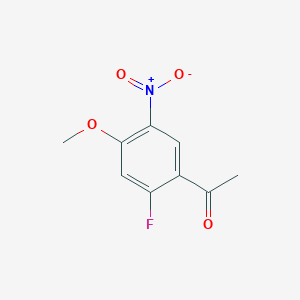

The molecular structure of this compound is complex, involving a piperazine ring attached to a phenyl group, which is further attached to a tetramethyl dioxaborolane group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC ., a molecular weight of 127.98 , and a density of 0.882 g/mL at 25 °C . It is insoluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Interactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride has been utilized in the synthesis of various compounds, showing diverse biological activities. Spencer et al. (2002) synthesized derivatives of this compound and evaluated their inhibitory activity against serine proteases like thrombin. They observed weak N–B coordination and no S–B coordination in these compounds (Spencer et al., 2002).

Pharmacological Evaluation

Various derivatives of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride have been synthesized and evaluated for their pharmacological activities. Kumar et al. (2017) investigated novel derivatives of this compound for antidepressant and antianxiety activities, finding some derivatives like 3a and 3k to show significant effects (Kumar et al., 2017).

Anticancer Potential

The compound has also been explored for its potential in cancer treatment. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities against breast cancer cells, identifying promising antiproliferative agents (Yurttaş et al., 2014).

Anti-Bone Cancer Activity

Lv et al. (2019) investigated heterocyclic compounds derived from 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride for their anti-bone cancer activity. They conducted molecular docking studies to evaluate potential antiviral activity, highlighting the compound's multifaceted applications (Lv et al., 2019).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of derivatives of this compound. For instance, Rajkumar et al. (2014) synthesized derivatives and screened them for antimicrobial activities, finding several compounds exhibiting significant antibacterial and antifungal activities (Rajkumar et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is known to be involved in borylation reactions .

Mode of Action

Compounds containing the tetramethyl-1,3,2-dioxaborolane group are known to participate in borylation reactions . These reactions typically involve the formation of a bond between a boron atom and a carbon atom, often at the benzylic position of alkylbenzenes .

Biochemical Pathways

The compound’s tetramethyl-1,3,2-dioxaborolane group is known to participate in borylation reactions , which can affect various biochemical pathways depending on the specific reactants and conditions.

Result of Action

The compound’s involvement in borylation reactions suggests that it could potentially modify the structure of other molecules, thereby affecting their function .

Action Environment

Like many chemical reactions, the borylation reactions that this compound participates in can be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)19-11-9-18-10-12-19;/h5-8,18H,9-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSKWJMDHYDGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402279.png)

![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)

![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)

![Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B1402289.png)

![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)